4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a unique structure that includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
These compounds share a similar core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a thiophene ring and a benzamide moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN3OS |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-4-2-10-23-17(12)21-16(15-5-3-11-25-15)18(23)22-19(24)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,22,24) |
InChI Key |
SEMVXHWZQXYVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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